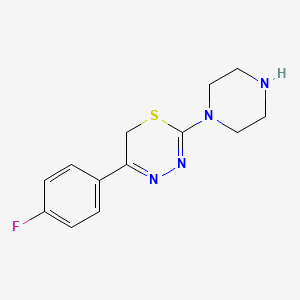
5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine: is a chemical compound that belongs to the class of thiadiazines This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine typically involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form the thiadiazine ring. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties may be leveraged to create new products with desirable characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-8-(4-[(4-Fluorophenyl)acetyl]piperazin-1-YL)-1,7-naphthyridine
- 5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-3-ol
- 5-[4-(4-Fluorophenyl)piperazin-1-yl]pentanoic acid
Comparison: Compared to these similar compounds, 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine stands out due to its unique thiadiazine ring structure. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15FN4S |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
InChI Key |
QWMYLLLDOYLDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


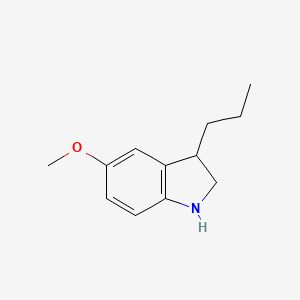
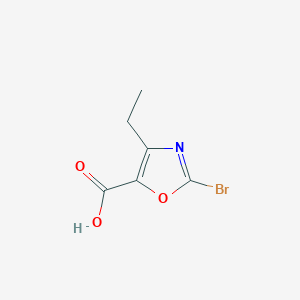

![tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13233135.png)
![N-[2-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13233141.png)

![(2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13233150.png)
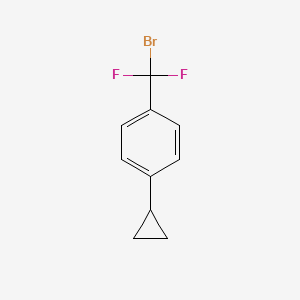
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid](/img/structure/B13233163.png)
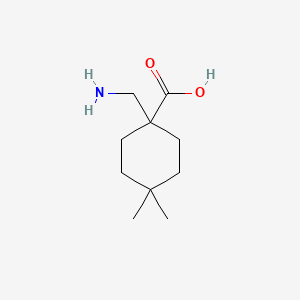
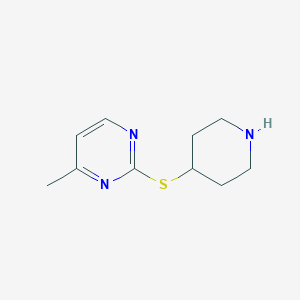
![3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13233173.png)
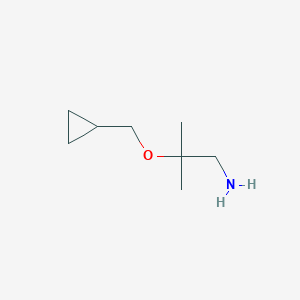
amine](/img/structure/B13233189.png)
